molecular formula C19H28N2O2 B12486424 (3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B12486424
M. Wt: 316.4 g/mol
InChI Key: IPVDLPHKSIXDEZ-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methylcyclohexyl group attached to a piperazine ring, which is further connected to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of a piperazine derivative with an aromatic aldehyde. For instance, the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, potentially affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a methylcyclohexyl group attached to a piperazine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H28N2O2/c1-15-5-3-7-17(13-15)20-9-11-21(12-10-20)19(22)16-6-4-8-18(14-16)23-2/h4,6,8,14-15,17H,3,5,7,9-13H2,1-2H3

InChI Key

IPVDLPHKSIXDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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